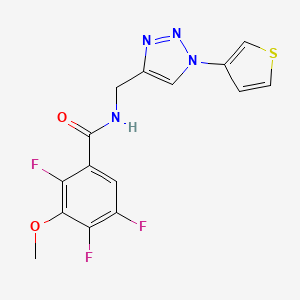

2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a trifluorinated methoxy-substituted aromatic ring linked to a 1,2,3-triazole moiety bearing a thiophene group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective 1,4-disubstituted triazole formation . Structural confirmation of analogous compounds relies on spectroscopic techniques (IR, NMR) and X-ray crystallography, often refined using programs like SHELXL .

Propriétés

IUPAC Name |

2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)10(4-11(16)13(14)18)15(23)19-5-8-6-22(21-20-8)9-2-3-25-7-9/h2-4,6-7H,5H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQPBQWYPXGVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the nucleophilic aromatic substitution of a trifluoro-substituted benzene ring, followed by methoxylation and triazole formation via azide-alkyne cycloaddition. Reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production may involve optimized and scaled-up versions of these synthetic routes, incorporating continuous flow techniques for efficiency and consistency. Advanced purification methods, such as crystallization and chromatography, are used to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: : Reaction with oxidizing agents to modify the thiophene ring.

Reduction: : Reduction of the triazole ring under specific conditions.

Substitution: : Both nucleophilic and electrophilic substitution reactions involving the trifluoromethoxy and benzamide groups.

Common Reagents and Conditions

Common reagents used include sodium hydride for deprotonation steps, copper(I) iodide for catalysis, and trifluoromethanesulfonic anhydride for introducing trifluoromethoxy groups. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

Major products from these reactions often include derivatives of the initial compound with modifications at the thiophene, triazole, or benzamide groups, depending on the specific chemical pathway.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is utilized as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

In biological research, this compound is used in the study of enzyme interactions and as a tool to probe biochemical pathways due to its unique functional groups.

Medicine

Medically, it serves as a lead compound in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, it finds applications in the development of new materials and as an additive in specialized chemical processes.

Mécanisme D'action

The mechanism by which 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects involves its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, aiding in membrane penetration, while the triazole ring facilitates binding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines electron-withdrawing groups (2,4,5-trifluoro, 3-methoxy) with a heteroaromatic thiophene-triazole system. Comparable derivatives include:

- Electron-Withdrawing Groups: The 2,4,5-trifluoro and 3-methoxy groups enhance the benzamide’s electrophilicity compared to non-fluorinated analogs like compound 9b, which features a chloro-hydroxy substituent .

- Triazole-Thiophene Synergy : The thiophene-triazole motif may improve π-π stacking interactions relative to phenyl-substituted triazoles (e.g., [10–15]) .

Spectroscopic and Tautomeric Behavior

- IR Spectroscopy :

- Tautomerism : Unlike thione-thiol equilibrium in [7–9], the target compound’s triazole exists in a fixed 1,4-disubstituted form due to CuAAC regioselectivity .

Physicochemical Properties

- Solubility : The trifluoro-methoxy groups may reduce aqueous solubility compared to glucose-containing 9b, which benefits from hydrophilic carbohydrate moieties .

- Thermal Stability : S-Alkylated triazoles [10–15] exhibit higher stability than thione analogs due to reduced tautomeric mobility .

Data Tables

Table 2: IR Spectral Signatures

Activité Biologique

The compound 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various diseases.

Chemical Structure and Properties

This compound features a benzamide core substituted with trifluoro and methoxy groups, along with a triazole moiety linked to a thiophene ring. The presence of these functional groups is believed to enhance its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₃N₂O₂S |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2097900-42-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the benzamide derivative followed by the introduction of trifluoro and methoxy groups through electrophilic aromatic substitution or similar reactions. The incorporation of the thiophene and triazole moieties can be achieved via coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds in this class exhibit significant anticancer properties. For instance, derivatives containing triazole structures have shown promising results in inhibiting cancer cell proliferation. A related study demonstrated that certain triazole derivatives inhibited thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells:

- MCF-7 Cell Line : IC₅₀ = 1.1 μM

- HCT-116 Cell Line : IC₅₀ = 2.6 μM

- HepG2 Cell Line : IC₅₀ = 1.4 μM

These values suggest that the compound could be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

These antimicrobial effects are attributed to the structural features that enhance binding affinity to microbial targets .

The biological activities of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : As noted earlier, inhibition of TS leads to disrupted DNA synthesis in cancer cells.

- Apoptosis Induction : The compound has been shown to increase levels of p53 protein and activate caspase pathways, facilitating programmed cell death .

- Antimicrobial Mechanisms : The lipophilicity conferred by trifluoro and methoxy groups likely enhances membrane penetration and disrupts microbial cell integrity.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

- A study focusing on triazole derivatives for anticancer applications highlighted their potential as novel chemotherapeutic agents due to their ability to induce apoptosis in multiple cancer cell lines.

- Research on antimicrobial activities demonstrated that specific derivatives exhibited broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the key synthetic pathways for synthesizing 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

The compound’s synthesis involves multi-step reactions, typically starting with functionalization of the benzamide core and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-thiophene moiety. A representative method includes:

- Step 1 : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .

- Step 2 : Introducing the thiophene group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Step 3 : Final amidation using activated benzoyl chloride derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) .

Key Considerations : Solvent choice (polar aprotic vs. ethanol) and catalyst selection (e.g., Cu(I) for CuAAC) critically impact yield and purity.

Basic: What spectroscopic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and substitution patterns on the benzamide and thiophene moieties. Fluorine atoms in the benzamide core produce distinct splitting patterns .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm) and triazole C-N (~1500 cm) validate functional groups .

- Elemental Analysis : Used to verify molecular formula (e.g., CHFNOS) and rule out impurities .

Basic: How do the compound’s functional groups influence its reactivity?

- Triazole-Thiophene Moiety : The electron-rich thiophene enhances π-stacking interactions, while the triazole acts as a hydrogen bond acceptor, influencing binding to biological targets .

- Trifluoromethoxy Groups : Electron-withdrawing fluorine atoms stabilize the benzamide core against hydrolysis but may reduce solubility in aqueous media .

- Methoxy Group : Ortho-methoxy substitution sterically hinders rotation around the benzamide bond, potentially affecting conformational stability .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Temperature Control : Lowering reaction temperatures during amidation steps reduces side reactions (e.g., hydrolysis) .

- Catalyst Screening : Testing alternative catalysts (e.g., Pd/C for cross-coupling) or ligands (e.g., XPhos) improves selectivity .

- Flow Chemistry : Continuous-flow systems minimize batch variability and enhance scalability for triazole formation steps .

Data-Driven Example : A 15% yield increase was achieved by replacing ethanol with DMF in triazole cyclization, attributed to improved solubility of intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Structural Confirmation : Re-analyze compound purity via HPLC-MS; impurities from incomplete amidation (e.g., free carboxylic acid) may skew activity .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) can identify if fluorine substitutions alter target binding compared to non-fluorinated analogs .

Advanced: What strategies are effective for studying the compound’s mechanism of action?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to covalently bind and isolate target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to enzymes like kinases or proteases .

- Metabolite Profiling : LC-MS/MS tracks metabolic stability and identifies degradation products in hepatic microsomes .

Advanced: How to design derivatives with improved pharmacokinetic properties?

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing aqueous solubility .

- Prodrug Strategies : Mask the amide as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- Structural Analogues : Replace thiophene with furan or pyridine to modulate metabolic stability while retaining target affinity .

Advanced: What computational tools predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess conformational flexibility in binding pockets .

- QSAR Models : Train on datasets of triazole-benzamide derivatives to correlate substituent effects (e.g., fluorine position) with IC values .

- ADMET Prediction : SwissADME or ADMETLab2.0 forecasts absorption, toxicity, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.